1-[3-(Dimethylamino)propyl]-5-(3-bromophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Description
The compound 1-[3-(Dimethylamino)propyl]-5-(3-bromophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a pyrrolin-2-one derivative featuring a unique substitution pattern. Its core structure includes a 3-pyrrolin-2-one ring substituted with:
- A 2-thienylcarbonyl moiety at position 4, introducing sulfur-based electronic effects and aromaticity.
- A 3-hydroxy group at position 3, enabling hydrogen bonding.
Properties
IUPAC Name |
2-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3S/c1-22(2)9-5-10-23-17(13-6-3-7-14(21)12-13)16(19(25)20(23)26)18(24)15-8-4-11-27-15/h3-4,6-8,11-12,17,25H,5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWYDDITAHFTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Dimethylamino)propyl]-5-(3-bromophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolin-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromophenyl group: This step typically involves a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the thienylcarbonyl group: This can be done through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Addition of the dimethylaminopropyl side chain: This step involves a nucleophilic substitution reaction, where the dimethylaminopropyl group is introduced using a suitable alkylating agent.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[3-(Dimethylamino)propyl]-5-(3-bromophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The thienylcarbonyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-5-(3-bromophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-5-(3-bromophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and synthetic aspects of the target compound with analogues from the evidence:
Key Observations
Substituent Effects on Bioactivity: The 3-bromophenyl group in the target compound (meta substitution) may offer distinct steric and electronic interactions compared to 4-bromophenyl (para substitution) in , which could alter binding affinity in biological targets. the 4-ethoxy-3-methylbenzoyl group in , which prioritizes lipophilicity.
Synthetic Accessibility: The target compound’s synthesis might involve Michael addition (as in ) or Suzuki coupling (as in ) for aryl group introduction. However, the dimethylaminopropyl chain could require specialized alkylation steps.
Physicochemical Properties: The dimethylamino group in the target compound and likely improves water solubility compared to purely aromatic analogues (e.g., ). Halogen placement: Bromine (target compound) vs. fluorine () affects electron-withdrawing capacity and molecular weight (Br: ~80 g/mol; F: ~19 g/mol).
Notes
Methodological Limitations : The evidence lacks direct data on the target compound; comparisons are extrapolated from structural analogues.
Diversity of Sources : References include synthesis protocols (), patent examples (), and catalogued derivatives (), ensuring a multidisciplinary perspective.
Critical Substitutions : The 3-bromophenyl and thienylcarbonyl groups in the target compound are understudied in the provided literature, warranting further exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
